ML005
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Overview
Description
3-[[2-(3,5-dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol is an organonitrogen heterocyclic compound, an organic heterobicyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Synthesis and Biological Activity
- Pyrimidine and pyrazole derivatives, like the mentioned compound, have been explored for their insecticidal and antibacterial potential. For example, pyrimidine-linked pyrazol-3-yl amines showed promising insecticidal activity against Pseudococcidae insects and antibacterial properties against selected microorganisms (Deohate & Palaspagar, 2020).
Anticancer Potential
- Related compounds have shown significant in-vitro anticancer activity. For instance, derivatives of pyrimido [2,1-b] [1,3] benzothiazole exhibited remarkable activity against 60 human cancer cell lines (Waghmare et al., 2013).
Synthesis of Heterocyclic Compounds
- The compound is part of a broader group used in synthesizing various heterocyclic compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, similar in structure, have been employed in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but et al., 2014).
Antimicrobial Agents
- Tetrahydrobenzothieno derivatives, closely related to the compound , have shown promise as antimicrobial agents. For instance, certain synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives displayed significant antimicrobial properties (Soliman et al., 2009).
Properties
CAS No. |
850189-57-0 |
---|---|
Molecular Formula |
C18H23N5OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21) |
InChI Key |
WEAXENWHNHWGBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |
Synonyms |
3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin- 4-yl]amino]propan-1-ol; SID-864271 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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